

Application Notes and Protocols: N-acetylation of 2-amino-5-chlorobenzoic acid

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Compound of Interest

Compound Name: 5-(Acetylamino)-2-chlorobenzoic acid

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Abstract

This document provides a comprehensive experimental procedure for the N-acetylation of 2-amino-5-chlorobenzoic acid to synthesize 2-(acetylamino)-5-chlorobenzoic acid. This reaction is a fundamental transformation in organic synthesis, often employed to protect the amino group or as a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol herein is adapted from established methods for the acetylation of analogous aminobenzoic acids.

Introduction

N-acetylation is a common and crucial reaction in organic chemistry, particularly in the synthesis of complex molecules. For bifunctional compounds like 2-amino-5-chlorobenzoic acid, selective protection of the amino group as an acetamide is often necessary to prevent unwanted side reactions in subsequent synthetic steps. The resulting product, 2-(acetylamino)-5-chlorobenzoic acid (also known as N-acetyl-5-chloroanthranilic acid), is a valuable building block in medicinal chemistry and material science. This protocol details a straightforward and efficient method for its preparation using acetic anhydride.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) | CAS Number |
|--------------------------------------|---|--------------------------|--------------------------|--------------------|--------------|
| 2-amino-5-chlorobenzoic acid | C ₇ H ₆ ClNO ₂ | 171.58 | White to pale grey solid | 204-206[1] | 635-21-2[2] |
| 2-(acetylamino)-5-chlorobenzoic acid | C ₉ H ₈ ClNO ₃ | 213.62 | Not specified | Not specified | 5202-87-9[3] |

Table 2: Spectroscopic Data for 2-amino-5-chlorobenzoic acid

| Type of Spectrum | Key Peaks/Shifts |
|---|---|
| ¹ H NMR (DMSO-d ₆) | δ 6.77 (d, J = 8.9 Hz, 1H), 7.24 (dd, J = 2.9, 8.9 Hz, 1H), 7.62 (d, J = 2.9 Hz, 1H), 8.7 (br, 3H)[2] |
| EIMS | 170 (M-H)[2] |

Experimental Protocol

This protocol is adapted from the well-established procedure for the N-acetylation of anthranilic acid.

Materials:

- 2-amino-5-chlorobenzoic acid
- Acetic anhydride
- Glacial acetic acid

- Deionized water
- Ethanol
- 250 mL round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Beakers
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- **Dissolution:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-amino-5-chlorobenzoic acid in 50 mL of glacial acetic acid. Gentle warming with a heating mantle may be necessary to achieve complete dissolution.
- **Addition of Acetylating Agent:** To the stirred solution, cautiously add 1.2 equivalents of acetic anhydride in a dropwise manner.
- **Reaction:** Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Precipitation:** After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 250 mL of ice-cold deionized water with continuous stirring. A precipitate of 2-(acetylamino)-5-chlorobenzoic acid should form.
- **Isolation:** Collect the resulting solid by vacuum filtration using a Buchner funnel.

- **Washing:** Wash the solid thoroughly with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
- **Purification (Optional):** If further purification is required, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
- **Drying:** Dry the purified product in a vacuum oven to a constant weight.

Expected Yield:

While a specific yield for this reaction is not readily available in the cited literature, similar acetylation reactions of aminobenzoic acids typically proceed in high yield, often exceeding 85-90%.

Mandatory Visualization



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Caption: Experimental workflow for the N-acetylation of 2-amino-5-chlorobenzoic acid.

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References

1. 2-Amino-5-chlorobenzoic acid | 635-21-2 [chemicalbook.com]

- 2. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CAS # 5202-87-9, 2-(Acetylamino)-5-chlorobenzoic acid, N-Acetyl-5-chloroanthranilic acid, N-Acetyl-5-chloroanthranilic acid, NSC 404334 - chemBlink [www.chemblink.com]
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